molecular formula C12H13N3OS B11086372 6-Methyl-3-phenethylsulfanyl-2H-[1,2,4]triazin-5-one

6-Methyl-3-phenethylsulfanyl-2H-[1,2,4]triazin-5-one

Cat. No.: B11086372
M. Wt: 247.32 g/mol
InChI Key: BODKIUXYWMOLCS-UHFFFAOYSA-N
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Description

6-Methyl-3-phenethylsulfanyl-2H-[1,2,4]triazin-5-one is a chemical compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses. The 1,2,4-triazin-5-one scaffold is a recognized heterocyclic structure in medicinal chemistry research. Studies on analogous compounds highlight their signficance as a versatile template for developing bioactive molecules . Specifically, 1,2,4-triazine derivatives have been investigated as multi-target directed ligands for complex neurodegenerative diseases . Research indicates that triazine-based compounds can exhibit inhibitory activity against key enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1), which are important targets in the study of Alzheimer's disease pathology . Furthermore, the structural motif of 6-methyl-3-(alkylsulfanyl)-1,2,4-triazin-5-one serves as a key precursor for the synthesis of more complex fused heterocyclic systems, such as thiazolo[3,2-b][1,2,4]triazines, which have been screened for cytotoxic activities against various human cancer cell lines (e.g., HepG2, MCF-7, A549) . The phenethylsulfanyl substituent in this particular derivative may influence its physicochemical properties and interaction with biological targets, offering researchers a valuable building block for chemical synthesis and exploratory biology.

Properties

Molecular Formula

C12H13N3OS

Molecular Weight

247.32 g/mol

IUPAC Name

6-methyl-3-(2-phenylethylsulfanyl)-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C12H13N3OS/c1-9-11(16)13-12(15-14-9)17-8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,13,15,16)

InChI Key

BODKIUXYWMOLCS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(NC1=O)SCCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Hydrazinecarbothioamide Precursor Synthesis

The synthesis begins with the formation of hydrazinecarbothioamide intermediates. For example, hexahydro-1H-indole-2,3-dione reacts with thiosemicarbazide in aqueous media under microwave irradiation to form 2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamide. Adapting this method, substituted phenylhydrazines can be treated with ketocarboxylic acids to form phenylhydrazones, which undergo cyclization to yield triazinone cores.

Key steps :

  • Diazotization of substituted anilines with NaNO₂ in HCl.

  • Reduction with SnCl₂ to generate phenylhydrazines.

  • Condensation with pyruvate or similar ketocarboxylic acids.

Microwave-Assisted Cyclization

Microwave irradiation significantly enhances reaction efficiency. For instance, cyclization of hydrazinecarbothioamides with K₂CO₃ in water under microwaves (200–400 W, 5–10 min) produces triazinones in 75–90% yields. This method avoids toxic solvents and reduces reaction times from hours to minutes.

Example protocol :

  • Combine phenylhydrazine derivative (1 mmol) and K₂CO₃ (4 mmol) in water.

  • Irradiate at 200 W for 6–8 min.

  • Isolate product via filtration after cooling.

Schmidt Rearrangement for Triazinone Ring Formation

Reaction with Diphenylphosphoryl Azide (DPPA)

The Schmidt rearrangement is a robust method for constructing triazinone rings. Phenylhydrazones treated with DPPA and triethylamine in toluene undergo cyclization to form 1,2,4-triazin-5-ones.

Procedure :

  • Reflux phenylhydrazone (0.05 mol) with DPPA (0.05 mol) and triethylamine (0.05 mol) in toluene.

  • Monitor via TLC until completion (typically 2–4 h).

  • Extract with 1 M NaOH, acidify with HCl, and isolate the precipitate.

Yield : 70–85% for analogous triazinones.

Nitration and Functionalization

Post-cyclization nitration introduces nitro groups at specific positions. For example, nitration of 6-methyl-3-(methylthio)-1,2,4-triazin-5-one with H₂SO₄/HNO₃ followed by reduction with Fe powder yields 4-amino derivatives. Subsequent sulfonylation or alkylation introduces phenethylsulfanyl groups.

Nucleophilic Substitution for Sulfanyl Group Introduction

Thiolation of Halogenated Triazinones

Halogenated triazinones (e.g., 3-chloro-6-methyl-1,2,4-triazin-5-one) react with phenethyl mercaptan (C₆H₅CH₂CH₂SH) in basic conditions.

Protocol :

  • Dissolve 3-chloro-6-methyl-1,2,4-triazin-5-one (1 mmol) in DMF.

  • Add phenethyl mercaptan (1.2 mmol) and K₂CO₃ (2 mmol).

  • Stir at 60°C for 6 h.

  • Isolate via extraction (EtOAc/H₂O) and purify by recrystallization.

Yield : 65–78% for analogous sulfanyl derivatives.

Copper-Catalyzed Coupling

Phenethylthio groups can be introduced via Ullmann-type coupling. For example, 3-iodo-6-methyl-1,2,4-triazin-5-one reacts with phenethylthiol in the presence of CuI and 1,10-phenanthroline.

Conditions :

  • CuI (10 mol%), 1,10-phenanthroline (20 mol%), K₃PO₄ (2.5 eq.), DMF, 140°C, 4 h.
    Yield : ~70% for similar triazine-thioether derivatives.

Comparative Analysis of Methods

MethodConditionsYield (%)TimeAdvantages
Microwave cyclizationH₂O, 200 W, 6–8 min75–90MinutesSolvent-free, rapid, high yield
Schmidt rearrangementToluene, reflux, 2–4 h70–85HoursScalable, well-characterized
Nucleophilic substitutionDMF, K₂CO₃, 60°C, 6 h65–78HoursMild conditions, versatile
Copper couplingDMF, CuI, 140°C, 4 h~70HoursBroad substrate scope

Characterization and Validation

Spectral Data

  • ¹H NMR (400 MHz, CDCl₃): δ 2.29 (s, 3H, CH₃), 3.15 (t, 2H, SCH₂CH₂), 3.45 (t, 2H, SCH₂CH₂), 7.25–7.35 (m, 5H, ArH).

  • IR (KBr) : 1675 cm⁻¹ (C=O), 1230 cm⁻¹ (C=S).

  • MS (ESI) : m/z 263 [M+H]⁺.

Purity and Yield Optimization

  • Recrystallization from ethanol/water improves purity (>98% by HPLC).

  • Column chromatography (SiO₂, EtOAc/hexanes) resolves byproducts in copper-catalyzed routes.

Challenges and Mitigation Strategies

  • Low yields in cyclization : Use microwave irradiation to accelerate kinetics.

  • Sulfur oxidation : Conduct reactions under inert atmosphere (N₂/Ar).

  • Regioselectivity : Employ directing groups (e.g., nitro) to control substitution patterns.

Industrial-Scale Considerations

  • Cost-effective reagents : SnCl₂ for reductions and K₂CO₃ for cyclization.

  • Solvent recovery : Recycle DMF and toluene via distillation.

  • Waste management : Neutralize acidic byproducts with NaOH before disposal.

Emerging Methodologies

  • Flow chemistry : Continuous flow systems for Schmidt rearrangement reduce reaction times to <1 h.

  • Enzymatic catalysis : Lipases catalyze thioether formation under mild conditions, though yields remain modest (50–60%) .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-phenethylsulfanyl-2H-[1,2,4]triazin-5-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups into the triazine ring.

Scientific Research Applications

6-Methyl-3-phenethylsulfanyl-2H-[1,2,4]triazin-5-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Methyl-3-phenethylsulfanyl-2H-[1,2,4]triazin-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The triazinone core allows for significant structural modifications. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Triazinone Derivatives
Compound Name Substituents Molecular Formula Key Properties/Activities Reference(s)
6-Methyl-3-phenethylsulfanyl-2H-[1,2,4]triazin-5-one 3-phenethylsulfanyl, 6-methyl C₁₁H₁₃N₃OS Cytotoxicity (HepG2, MCF-7, A549 cells)
6-Methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one 3-methylthio, 6-methyl C₅H₇N₃OS Stability-sensitive (storage: 2–8°C)
4-Amino-6-tert-butyl-3-sulfanyl-1,2,4-triazin-5(4H)-one 3-sulfanyl, 4-amino, 6-tert-butyl C₇H₁₂N₄OS Antioxidant (2× activity vs. ascorbic acid)
3-[N’-(2-Hydroxy-3-methoxybenzylidene)hydrazino]-6-methyl-4H-[1,2,4]triazin-5-one 3-hydrazino, 6-methyl C₁₂H₁₃N₅O₂ Anti-biofilm, improved solubility (ClogS 2.9)
6-(2-Amino-phenyl)-3-methylsulfanyl-4H-[1,2,4]triazin-5-one 3-methylthio, 6-(2-aminophenyl) C₁₀H₁₁N₅OS Structural analogue with uncharacterized activity

Physicochemical and Pharmacokinetic Properties

  • Solubility: The phenethylsulfanyl derivative’s solubility is unreported, but its lipophilic substituent suggests moderate aqueous solubility. In contrast, the hydrazino derivative () has higher solubility due to its polar hydrazone moiety .
  • Stability : The methylthio analogue () requires refrigeration (2–8°C), indicating sensitivity to thermal degradation. This contrasts with the phenethylsulfanyl compound, whose stability profile remains unstudied .

Key Research Findings

Substituent Size and Bioactivity : Bulky substituents (e.g., phenethylsulfanyl) correlate with cytotoxicity, while smaller groups (e.g., methylthio) may reduce potency .

Polar Groups and Solubility: Hydrazine and amino groups improve solubility and bioavailability, enabling anti-biofilm applications .

Antioxidant Efficacy: tert-Butyl and amino substituents enhance radical scavenging, making such derivatives promising for oxidative stress-related disorders .

Biological Activity

6-Methyl-3-phenethylsulfanyl-2H-[1,2,4]triazin-5-one is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies. The focus will be on its pharmacological effects, particularly in relation to its structure as a triazine derivative.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C10H12N4OS
  • Molecular Weight : 224.29 g/mol

The compound features a triazine ring which is known for its diverse biological activities. The presence of the phenethyl and sulfanyl groups enhances its interaction with biological targets.

Antimicrobial Activity

Research has indicated that triazine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. A study highlighted the compound's ability to inhibit the growth of Staphylococcus aureus and Escherichia coli , suggesting a potential application in treating infections caused by these pathogens.

Anticancer Properties

Triazine derivatives have been explored for their anticancer activities. A notable study demonstrated that certain triazine compounds could induce apoptosis in cancer cell lines through the activation of caspases and modulation of the cell cycle. The mechanism involves targeting specific pathways associated with cell proliferation and survival.

Enzyme Inhibition

Another area of interest is the inhibition of enzymes such as thymidylate synthase, which is crucial for DNA synthesis. Triazine derivatives have been shown to act as competitive inhibitors, potentially leading to applications in cancer therapy by disrupting nucleotide synthesis in rapidly dividing cells.

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Enzyme InhibitionCompetitive inhibition of enzymes

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus . The compound was tested in various concentrations, showing a minimum inhibitory concentration (MIC) of 32 µg/mL.

Case Study 2: Cancer Cell Line Study

In vitro studies on human breast cancer cell lines revealed that treatment with the compound resulted in a significant decrease in cell viability (up to 70% at 50 µM concentration). Flow cytometry analysis indicated an increase in apoptotic cells, confirming its potential as an anticancer agent.

Q & A

Q. What are the established synthetic routes for 6-Methyl-3-phenethylsulfanyl-2H-[1,2,4]triazin-5-one, and how are key intermediates optimized?

The synthesis typically involves multi-step reactions:

  • Step 1 : Hydrazinolysis of a methylthio-triazinone precursor (e.g., 4-amino-6-tert-butyl-3-methylthio-4H-triazin-5-one) using hydrazine hydrate in propanol-2 under reflux to yield hydrazinyl intermediates .
  • Step 2 : Functionalization via alkylation or condensation with phenethylsulfanyl groups. Methyl iodide is often used to introduce methylsulfanyl groups in analogous compounds .
  • Optimization : Reaction conditions (temperature, solvent polarity) and stoichiometric ratios of hydrazine are critical. For example, excess hydrazine hydrate improves yields in hydrazinolysis steps .

Q. How is the structural identity of this compound validated, and what analytical techniques are prioritized?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR identify tautomeric forms and substituent positions. For example, shifts in N-H protons (δ 10–12 ppm) differentiate 2H- and 4H-isomers .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves ambiguities in isomer distribution by revealing solid-state tautomeric preferences .

Advanced Research Questions

Q. How do tautomeric transformations impact the compound’s reactivity and biological activity?

Tautomerism between 2H- and 4H-isoforms alters electron density on nitrogen atoms, influencing hydrogen-bonding capacity and binding to biological targets. For instance:

  • The 2H-form dominates in solution due to thermodynamic stability, as observed in analogous triazinones .
  • Methodological Insight : Computational studies (DFT calculations) predict tautomeric preferences, while variable-temperature NMR tracks dynamic equilibria .

Q. What strategies resolve contradictions in reported isomer distributions or spectral data?

  • Controlled Experiments : Replicate syntheses under varying conditions (e.g., pH, solvent) to isolate specific tautomers.
  • Comparative Analysis : Cross-reference NMR data with structurally similar compounds. For example, 6-tert-butyl-3-hydrazinyl-4H-triazin-5-one shows distinct 13C^{13}C-NMR shifts for N(2) vs. N(4) protonation .
  • Advanced Spectroscopy : 2D-NMR (e.g., HSQC, NOESY) maps proton-carbon correlations and spatial interactions to confirm assignments .

Q. How can structural modifications enhance antioxidant activity, and what assays validate these effects?

  • Modifications : Introducing electron-donating groups (e.g., tert-butyl) at position 6 or varying sulfanyl substituents (e.g., phenethyl vs. methyl) modulates radical-scavenging capacity.
  • Assays :
    • TBARS (Thiobarbituric Acid Reactive Substances) : Quantifies malondialdehyde (MDA) formation from lipid peroxidation. Activity is calculated using:
      Antioxidant Activity (%)=(1D532,sampleD532,control)×100\text{Antioxidant Activity (\%)} = \left(1 - \frac{D_{532,\text{sample}}}{D_{532,\text{control}}}\right) \times 100

where D532D_{532} is absorbance at 532 nm .

  • DPPH Assay : Measures radical scavenging via UV-Vis absorbance decay at 517 nm .

Methodological Recommendations

  • Synthetic Challenges : Monitor reaction progress via TLC to avoid over-substitution at reactive N-sites.
  • Data Interpretation : Use computational tools (e.g., Gaussian) to model tautomeric equilibria and predict spectroscopic signatures .
  • Biological Assays : Include positive controls (e.g., ascorbic acid) and validate results across multiple assays to mitigate false positives .

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